molecular formula C19H18ClN3O2 B2759246 N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide CAS No. 1251583-25-1

N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide

Cat. No. B2759246
CAS RN: 1251583-25-1
M. Wt: 355.82
InChI Key: SSNYYMIWXZFIAK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Novel Coordination Complexes with Antioxidant Activity : Research on pyrazole-acetamide derivatives, including their synthesis and characterization, has led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes, formed from pyrazole-acetamide ligands, have demonstrated significant antioxidant activity, as assessed by various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the influence of hydrogen bonding on the self-assembly process of these complexes and their potential applications in antioxidant therapies (Chkirate et al., 2019).

Antimicrobial Activity

Coordination Complexes with Antibacterial Activity : Another study on coordination complexes constructed from pyrazole-acetamide derivatives, specifically N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), revealed outstanding antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The research suggests these complexes as potential candidates for developing new antibacterial agents, showcasing the versatility of pyrazole-acetamide derivatives in addressing microbial resistance (Chkirate et al., 2022).

Anticonvulsant Activity

Anticonvulsant Properties of Acetamide Derivatives : A study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including those with chloro substitution, demonstrated significant anticonvulsant activity. This suggests the potential of certain acetamide derivatives in developing treatments for seizures and epilepsy, highlighting the therapeutic versatility of compounds related to N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (Aktürk et al., 2002).

Molecular Structures and Interactions

Crystal Structures and Hydrogen Bonding : Research into the crystal structures of compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide has provided insights into their molecular conformations and the role of hydrogen bonding in their structural assembly. Studies on C,N-disubstituted acetamides have revealed complex hydrogen bonding patterns, contributing to our understanding of molecular interactions and the potential for designing compounds with specific physical and chemical properties (Narayana et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-3-6-14(7-4-12)17-10-19(25)23(22-17)11-18(24)21-15-8-5-13(2)16(20)9-15/h3-10,22H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNYYMIWXZFIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide

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